Diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride
CAS No.: 2445785-19-1
Cat. No.: VC4327827
Molecular Formula: C10H20ClNO4
Molecular Weight: 253.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445785-19-1 |
|---|---|
| Molecular Formula | C10H20ClNO4 |
| Molecular Weight | 253.72 |
| IUPAC Name | diethyl 2-(aminomethyl)-2-ethylpropanedioate;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO4.ClH/c1-4-10(7-11,8(12)14-5-2)9(13)15-6-3;/h4-7,11H2,1-3H3;1H |
| Standard InChI Key | UOIMLSWWFAOYFP-UHFFFAOYSA-N |
| SMILES | CCC(CN)(C(=O)OCC)C(=O)OCC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride belongs to the class of substituted malonate esters. Its molecular structure comprises a propanedioate backbone with an aminomethyl (-CH2NH2) and an ethyl (-C2H5) group attached to the central carbon atom, with the hydrochloride salt stabilizing the amine functionality. The molecular formula is C9H17NO4·HCl, yielding a molecular weight of 238.68 g/mol.
Key Structural Features:
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Aminomethyl group: Enhances reactivity in nucleophilic substitutions and coordination chemistry.
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Ethyl ester groups: Provide steric bulk and influence solubility in organic solvents.
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Hydrochloride salt: Improves stability and crystallinity, facilitating purification .
Table 1: Physicochemical Properties
Synthesis and Optimization
The synthesis of diethyl 2-(aminomethyl)-2-ethylpropanedioate hydrochloride typically involves multi-step reactions starting from malonic acid derivatives. A representative protocol, adapted from methods used for analogous compounds, is outlined below:
Reaction Pathway
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Alkylation of Diethyl Malonate:
Diethyl malonate undergoes alkylation with 2-(bromomethyl)-ethyl bromide in the presence of a base (e.g., sodium ethoxide) to introduce the ethyl and aminomethyl groups . -
Hydrochloride Salt Formation:
The free amine is treated with hydrogen chloride (HCl) in ethanol to yield the hydrochloride salt .
Optimization Parameters
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Catalyst: Palladium on carbon (Pd/C) enhances reaction efficiency in hydrogenation steps .
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Temperature: Reactions are typically conducted at 50–60°C to balance reaction rate and byproduct formation .
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Workup: Acetone is used for recrystallization, achieving purities >99% .
Table 2: Synthesis Performance Metrics
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing bioactive molecules:
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Anticancer Agents: Derivatives of aminomethyl malonates have been incorporated into platinum-based drugs (e.g., cisplatin analogs) to improve tumor targeting .
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Antimicrobials: Structural analogs exhibit moderate activity against Gram-positive bacteria, likely due to interference with cell wall synthesis.
Chromatography
In ion-exchange chromatography, the amine group facilitates binding to negatively charged biomolecules (e.g., proteins, DNA), enabling separation based on charge differences.
Material Science
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Polymer Crosslinking: The bifunctional nature allows covalent bonding between polymer chains, enhancing mechanical strength.
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Nanoparticle Functionalization: Used to modify surface properties of nanoparticles for drug delivery systems .
Biological Activity and Mechanistic Insights
Preliminary studies on related compounds suggest potential biological roles:
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Enzyme Inhibition: The amine group may coordinate with metal ions in enzyme active sites, inhibiting proteases and oxidoreductases .
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Cellular Uptake: Ethyl esters improve lipid solubility, enhancing membrane permeability in drug candidates .
Comparative Analysis with Related Malonates
Table 3: Structural and Functional Comparison
Challenges and Future Directions
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Synthetic Scalability: Current methods require optimization for industrial-scale production.
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Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to validate therapeutic potential.
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